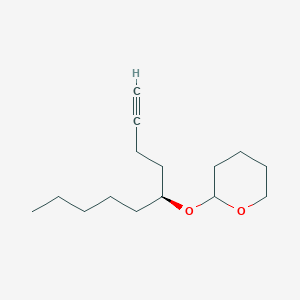

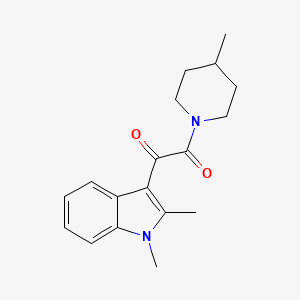

![molecular formula C18H14BrN5OS B2691036 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 1359478-21-9](/img/structure/B2691036.png)

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Derivative Formation

This compound is part of a family of molecules synthesized for potential therapeutic applications. For instance, methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs have been formed via DCC coupling method, demonstrating a method of linking amino acid derivatives to the triazoloquinoxaline moiety for potential therapeutic applications (Fathalla, 2015).

Anticonvulsant Properties

Research into the anticonvulsant properties of related quinoxaline derivatives used 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor to synthesize novel compounds with potential anticonvulsant properties. Some of these compounds showed promising anticonvulsant activities in models of induced convulsions (Alswah et al., 2013).

Antihistaminic and Anticancer Activity

Novel derivatives have been synthesized with varying pharmacological activities. For example, 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were identified as a new class of H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm (Alagarsamy et al., 2008). Moreover, 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine-derived ureas were designed for their anticancer activity, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Positive Inotropic Activity

Derivatives of the triazoloquinolin family, specifically N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide, have been synthesized and evaluated for their positive inotropic activity, indicating potential applications in heart failure treatment (Zhang et al., 2008).

Diversified Synthesis for Scaffold Development

The compound has also facilitated diversified synthesis approaches, such as the development of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through Ugi-4-CR and copper-catalyzed tandem reactions, providing rapid access to complex fused tricyclic scaffolds (An et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide is DNA . This compound is known to intercalate DNA, which is a process where the compound inserts itself between the base pairs of the DNA helix .

Mode of Action

This compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to the inhibition of DNA replication and transcription .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in DNA replication and transcription . The intercalation of this compound into DNA can disrupt these processes, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Molecular docking and in silico admet profiles suggest that this compound may have good binding affinity and potential druggability .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of DNA structure, inhibition of DNA replication and transcription, cell cycle arrest, and induction of apoptosis . These effects can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLSICPQRWBGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-3-{tricyclo[4.3.1.1^{3,8}]undecane-3-carbonyl}thiourea](/img/structure/B2690957.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)

![6-FLUORO-3-(4-METHOXYBENZOYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2690971.png)